molecular formula C8H14ClNO4 B2359092 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride CAS No. 2361608-76-4

2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride

Cat. No.: B2359092
CAS No.: 2361608-76-4
M. Wt: 223.65
InChI Key: MVPZEQHRILWQMC-KGZKBUQUSA-N
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Description

The compound “2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The formation of pyrrolidin-2-ones, for example, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H14ClNO4. The structure is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the synthetic strategies used . For instance, the formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Crystallography and Molecular Structure

Research in crystallography has focused on the crystal structures of related compounds, providing insights into intermolecular interactions, hydrogen bonding, and the arrangement of molecules in solid states. For example, studies on triclopyr and fluroxypyr, which are structurally related herbicides, have revealed specific dihedral angles between functional groups and the formation of dimers and chains through hydrogen bonding and weak π–π interactions, contributing to their stability and reactivity (Cho et al., 2014); (Park et al., 2016).

Organic Synthesis

In organic synthesis, the compound and its derivatives have been explored for their reactivity and potential in synthesizing novel organic molecules. Research has shown the utility of pyrrolidinyl and related structures in catalyzing deconjugative esterification, forming coordination polymers, and synthesizing cyclic γ-aminobutyric acid analogues. These studies highlight the versatility of the compound in facilitating a range of chemical transformations and its role in developing new synthetic methodologies (Sano et al., 2006); (Ghosh et al., 2004); (Petz et al., 2019).

Molecular Properties

Quantum chemical and DFT studies have been conducted to understand the electronic properties, such as HOMO and LUMO energies, of molecules containing the pyrrolidinyl group. These studies contribute to the understanding of the fundamental properties of these molecules, including their reactivity, stability, and interaction with other molecules. Such insights are crucial for designing new compounds with desired properties for various applications (Bouklah et al., 2012).

Future Directions

The future directions in the research and development of pyrrolidine derivatives like “2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a promising avenue for future research .

Properties

IUPAC Name

2-[(3S,4S)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c10-7(11)1-5-3-9-4-6(5)2-8(12)13;/h5-6,9H,1-4H2,(H,10,11)(H,12,13);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPZEQHRILWQMC-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CC(=O)O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)CC(=O)O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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